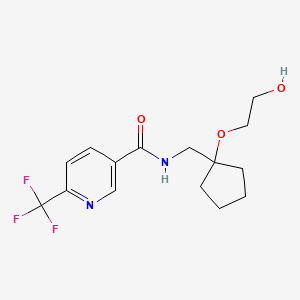

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide

Description

Properties

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N2O3/c16-15(17,18)12-4-3-11(9-19-12)13(22)20-10-14(23-8-7-21)5-1-2-6-14/h3-4,9,21H,1-2,5-8,10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUSYKWTESSXPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps:

-

Formation of the Cyclopentyl Intermediate: : The initial step involves the preparation of the cyclopentyl intermediate. This can be achieved through the reaction of cyclopentyl bromide with ethylene glycol in the presence of a base such as potassium carbonate to form 1-(2-hydroxyethoxy)cyclopentane.

-

Nicotinamide Derivative Synthesis: : The next step involves the synthesis of the nicotinamide derivative. This is done by reacting 6-chloronicotinic acid with trifluoromethylamine under acidic conditions to yield 6-(trifluoromethyl)nicotinic acid.

-

Coupling Reaction: : The final step is the coupling of the cyclopentyl intermediate with the nicotinamide derivative. This is typically carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

-

Oxidation: : The hydroxyethoxy group can be oxidized to form a corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

-

Reduction: : The nitro group in the nicotinamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.

-

Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acetic acid.

Reduction: LiAlH4 in dry ether, hydrogenation with Pd/C.

Substitution: Nucleophiles such as thiols, amines, or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of ketones or aldehydes from the hydroxyethoxy group.

Reduction: Conversion of nitro groups to amines.

Substitution: Replacement of the trifluoromethyl group with other functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C₁₅H₁₉F₃N₂O₃

- Molecular Weight : 332.32 g/mol

- CAS Number : 2195939-16-1

The unique structure of this compound, featuring a trifluoromethyl group and a hydroxyethoxy substituent, contributes to its biological activity and potential therapeutic applications.

Anticancer Potential

Research indicates that compounds similar to N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide may play a role in cancer treatment. The structural components of this compound allow it to interact with specific enzymes involved in tumor growth and proliferation. For instance, studies on related nicotinamide derivatives have shown promising results in inhibiting cancer cell lines, suggesting that this compound could be explored for similar effects .

Dermatological Uses

Nicotinamide, a related compound, has demonstrated efficacy in treating skin conditions such as melasma and acne. This compound may exhibit similar properties due to its structural similarities. Clinical trials have shown that nicotinamide can improve skin barrier function and reduce inflammation, which could be extrapolated to this compound's potential in dermatological formulations .

Case Study 1: Anticancer Activity

A study exploring the anticancer properties of nicotinamide derivatives found that compounds with similar structures inhibited the growth of various cancer cell lines. The results indicated that these compounds could induce apoptosis (programmed cell death) in malignant cells while sparing normal cells .

Case Study 2: Dermatological Efficacy

In a randomized controlled trial assessing the effectiveness of nicotinamide in treating melasma, participants using formulations containing nicotinamide showed significant improvement compared to those using traditional treatments. This suggests that this compound could also be beneficial in similar dermatological applications .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide involves its interaction with molecular targets such as NAD-dependent enzymes. The compound can mimic the structure of NAD, allowing it to bind to the active sites of these enzymes and modulate their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, influencing various biological processes.

Comparison with Similar Compounds

Core Structural Variations

Substituent Analysis

- 6-Position Modifications :

- Amide Substituents :

Biological Activity

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide, identified by the CAS number 2195939-16-1, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 332.32 g/mol. Its structural representation can be summarized as follows:

- Molecular Structure :

- Contains a trifluoromethyl group, which is known to enhance biological activity.

- Features a cyclopentyl moiety that may contribute to its interaction with biological targets.

The compound's biological activity may be attributed to several mechanisms, particularly in the context of enzyme inhibition and antimicrobial properties. Research indicates that similar compounds with trifluoromethyl groups exhibit significant inhibition against various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission and have implications in neurodegenerative diseases.

Enzyme Inhibition Studies

In related studies, compounds structurally similar to this compound demonstrated moderate inhibition of AChE and BuChE, with IC50 values ranging from 27.04 µM to 106.75 µM for AChE inhibition . These findings suggest that our compound might exhibit comparable inhibitory effects.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds have shown promising results against various strains of bacteria, including Mycobacterium tuberculosis and M. avium. The most potent derivatives in these studies had minimum inhibitory concentrations (MICs) ranging from 125 µM to 250 µM . Given the structural similarities, this compound may also exhibit antimicrobial activity warranting further investigation.

Case Studies and Research Findings

- Case Study on Enzyme Inhibition :

-

Antimicrobial Evaluation :

- In a separate study assessing various hydrazinecarboxamide derivatives against M. tuberculosis, it was noted that modifications to the alkyl chain significantly influenced antimicrobial potency. This suggests that structural variations in this compound could also lead to enhanced efficacy against bacterial strains .

Summary Table of Biological Activities

Q & A

Q. What are the key steps and optimization strategies for synthesizing N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide?

- Methodological Answer : The synthesis involves multi-step reactions, including cyclopentyl modification, trifluoromethyl group introduction, and amide bond formation. Critical steps include:

- Cyclopentyl intermediate preparation : Use of 2-hydroxyethoxy-substituted cyclopentane precursors, often synthesized via nucleophilic substitution or ring-opening reactions .

- Amide coupling : Employing coupling agents like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) in DMF (dimethylformamide) with DIEA (N,N-diisopropylethylamine) to activate carboxylic acid intermediates for reaction with amines .

- Purification : Chromatography (e.g., silica gel or HPLC) and recrystallization to achieve >95% purity.

Optimization : - Adjust reaction temperatures (typically 0–25°C for sensitive steps) and solvent polarity to control reaction rates and byproduct formation.

- Example reagent table:

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and F NMR confirm structural motifs (e.g., trifluoromethyl groups at δ −65–−70 ppm in F NMR) and cyclopentyl protons (δ 1.5–2.5 ppm in H NMR) .

- Mass Spectrometry (LCMS) : High-resolution LCMS (e.g., m/z 645 [M+H]+) validates molecular weight and purity .

- HPLC : Retention time analysis under gradient conditions (e.g., 1.01–1.43 minutes) ensures batch consistency .

Q. What is the proposed mechanism of antiviral activity for this compound?

- Methodological Answer : The compound inhibits viral proteases (e.g., SARS-CoV-2 M) by:

- Active-site binding : The trifluoromethyl group enhances hydrophobic interactions with protease pockets, while the hydroxyethoxy moiety forms hydrogen bonds with catalytic residues (e.g., His41 in SARS-CoV-2 M) .

- Validation assays : Use fluorescence resonance energy transfer (FRET) assays with peptide substrates (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to measure IC values.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate functional group contributions?

- Methodological Answer :

- Comparative analogs : Synthesize derivatives with substitutions (e.g., replacing trifluoromethyl with methyl or nitro groups) and test protease inhibition.

- Key structural features :

- In silico modeling : Use molecular docking (AutoDock Vina) to predict binding affinities before synthesis .

Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models. Low oral bioavailability may explain in vivo inefficacy despite strong in vitro activity.

- Metabolite identification : Use LC-MS/MS to detect hydroxylated or glucuronidated metabolites that reduce active compound concentration .

- Formulation adjustments : Improve solubility via co-solvents (e.g., PEG 400) or nanoparticle encapsulation .

Q. What strategies enhance the compound’s pharmacokinetics and blood-brain barrier (BBB) penetration?

- Methodological Answer :

- Prodrug design : Introduce ester or phosphate groups on the hydroxyethoxy moiety to increase lipophilicity for BBB transport .

- LogP optimization : Aim for LogP 2–4 (measured via shake-flask method) to balance solubility and membrane permeability.

- In vitro BBB models : Use MDCK-MDR1 cell monolayers to assess permeability (P) and efflux ratios .

Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.